molecular formula C6H8ClF2N3 B3018510 2-(2,2-Difluorocyclopropyl)pyrazol-3-amine;hydrochloride CAS No. 2248353-37-7

2-(2,2-Difluorocyclopropyl)pyrazol-3-amine;hydrochloride

Cat. No.: B3018510
CAS No.: 2248353-37-7
M. Wt: 195.6
InChI Key: OZTHAWQVOPVYAZ-UHFFFAOYSA-N
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Description

2-(2,2-Difluorocyclopropyl)pyrazol-3-amine;hydrochloride is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a pyrazole ring substituted with a difluorocyclopropyl group, making it a valuable building block in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Difluorocyclopropyl)pyrazol-3-amine typically involves the reaction of 2,2-difluorocyclopropanecarboxylate with hydrazine in ethanol under reflux conditions for 16 hours . The reaction mixture is then purified by chromatography to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity on a larger scale.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Difluorocyclopropyl)pyrazol-3-amine undergoes various chemical reactions, including:

    Substitution Reactions: The difluorocyclopropyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The pyrazole ring can undergo oxidation and reduction under appropriate conditions.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include hydrazine, n-butyllithium, and various solvents such as ethanol and tetrahydrofuran (THF). Reaction conditions often involve low temperatures (e.g., -78°C) and controlled environments to ensure the desired transformations .

Major Products Formed

The major products formed from reactions involving 2-(2,2-Difluorocyclopropyl)pyrazol-3-amine depend on the specific reaction conditions. For example, substitution reactions may yield various substituted pyrazole derivatives, while oxidation reactions can lead to the formation of pyrazole oxides.

Scientific Research Applications

2-(2,2-Difluorocyclopropyl)pyrazol-3-amine;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,2-Difluorocyclopropyl)pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The difluorocyclopropyl group can enhance the compound’s binding affinity and selectivity, leading to effective inhibition or modulation of target proteins. This can result in various biological effects, including enzyme inhibition and alteration of cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,2-Difluorocyclopropyl)pyrazol-3-amine;hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the difluorocyclopropyl group enhances its stability and potential for selective interactions with biological targets, making it a valuable compound in various research fields.

Properties

IUPAC Name

2-(2,2-difluorocyclopropyl)pyrazol-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F2N3.ClH/c7-6(8)3-4(6)11-5(9)1-2-10-11;/h1-2,4H,3,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZTHAWQVOPVYAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(F)F)N2C(=CC=N2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClF2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2248353-37-7
Record name 1-(2,2-difluorocyclopropyl)-1H-pyrazol-5-amine hydrochloride
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